2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17193498
InChI: InChI=1S/C15H11IN2O/c1-10-3-2-8-18-13(9-19)14(17-15(10)18)11-4-6-12(16)7-5-11/h2-9H,1H3
SMILES:
Molecular Formula: C15H11IN2O
Molecular Weight: 362.16 g/mol

2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC17193498

Molecular Formula: C15H11IN2O

Molecular Weight: 362.16 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde -

Specification

Molecular Formula C15H11IN2O
Molecular Weight 362.16 g/mol
IUPAC Name 2-(4-iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C15H11IN2O/c1-10-3-2-8-18-13(9-19)14(17-15(10)18)11-4-6-12(16)7-5-11/h2-9H,1H3
Standard InChI Key WOJSTFCOYDTRJP-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)I

Introduction

2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a complex organic compound that belongs to the imidazopyridine class. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Synthesis and Preparation

The synthesis of 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions starting from simpler imidazopyridine derivatives. The process may include iodination, alkylation, and formylation steps to introduce the necessary functional groups.

Synthesis Steps

  • Starting Material Preparation: The synthesis begins with the preparation of the imidazopyridine core, which can be achieved through condensation reactions involving appropriate precursors.

  • Iodination: Introduction of the 4-iodophenyl group is typically achieved through cross-coupling reactions.

  • Methylation: The methyl group at the 8-position is introduced via alkylation reactions.

  • Formylation: The aldehyde group is introduced using formylation reagents.

Biological Activity and Applications

While specific biological activity data for 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is limited, compounds within the imidazopyridine class have shown potential in various therapeutic areas, including anticancer and anti-inflammatory activities.

Potential Applications

  • Cancer Treatment: Derivatives of imidazopyridines have been explored for their anticancer properties, targeting various kinases involved in cancer progression.

  • Neurological Disorders: Some imidazopyridine compounds have been investigated for their potential in treating neurological conditions due to their ability to interact with neurotransmitter receptors.

Research Findings

Recent research in the field of heterocyclic chemistry has highlighted the importance of imidazopyridines as scaffolds for drug discovery. The presence of an aldehyde group in 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde makes it a valuable intermediate for synthesizing compounds with diverse biological activities.

Future Directions

Future studies should focus on exploring the biological activities of this compound and its derivatives, as well as optimizing synthetic routes to improve yield and purity.

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